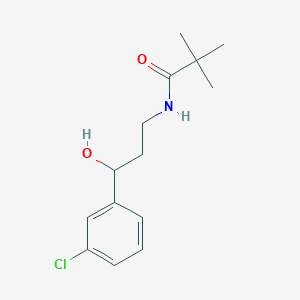

N-(3-(3-chlorophenyl)-3-hydroxypropyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

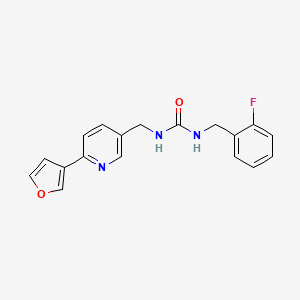

N-(3-(3-chlorophenyl)-3-hydroxypropyl)pivalamide is a chemical compound that belongs to the class of amides. It is commonly known as CPP or CPP-115. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in regulating the nervous system. The inhibition of GABA transaminase by CPP-115 leads to an increase in the levels of GABA in the brain, which has been shown to have therapeutic effects in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The chemical compound N-(3-(3-chlorophenyl)-3-hydroxypropyl)pivalamide is involved in various synthesis and chemical reaction studies. For example, one key step in the synthesis of potent inhibitors of HIV type 1 reverse transcriptase involves the lithiation-fluoroacetylation of a similar compound, N-(4-chlorophenyl)-pivalamide. This process is characterized by a heterogeneous lithiation step catalyzed by the solvent, followed by fluoroacetylation and hydrolysis, providing insights into optimized reaction conditions and possible mechanisms (Godany, Neuhold, & Hungerbühler, 2011). Additionally, the facile synthesis of 2-pivalamido-3H-pyrimidin-4-one derivatives through pivalamide hydrolysis using Fe(NO3)3 in MeOH demonstrates a simple methodology for modifying the pivalamide group, essential for developing various chemical entities (Bavetsias, Henderson, & McDonald, 2004).

Crystal Structure Analysis

Studies on the crystal structure of related compounds, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, highlight systematic experimental and theoretical analyses to determine molecular characteristics. These studies, including spectroscopic characterization and crystal assays, contribute to understanding the reactivity and potential biological activity of such compounds. The research illustrates the molecule's reactivity and potency in inhibiting various enzymes, underlining the significance of crystal structure analysis in developing therapeutic agents (Saeed et al., 2022).

Chemical Reactivity and Biological Evaluation

Research into the reactivity and potential biological application of compounds structurally similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)pivalamide, such as the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide and its evaluation against various enzymes, demonstrates the compound's potential in therapeutic contexts. These studies provide insight into the compound's enzyme inhibition activity and theoretical reactivity, supporting its utility in developing novel treatments (Saeed et al., 2022).

Propiedades

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-14(2,3)13(18)16-8-7-12(17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVIZVYLGBGATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC(C1=CC(=CC=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-chlorophenyl)-3-hydroxypropyl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2629707.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylphenyl)methanone](/img/structure/B2629708.png)

![1-(4-Ethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2629714.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629717.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629718.png)

![1-benzyl-N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629722.png)